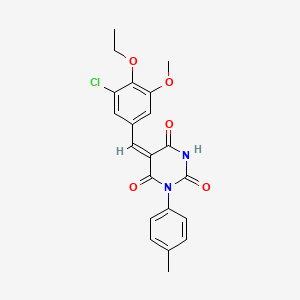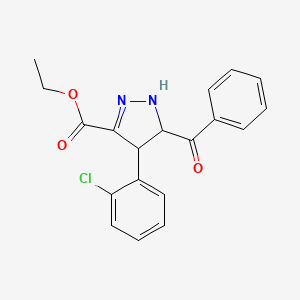![molecular formula C16H22N2O2 B6035223 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known as ABT-288 and is a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a subtype of the nicotinic acetylcholine receptor family, which is involved in various physiological and pathological processes.
Mecanismo De Acción
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide acts as a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. When activated by acetylcholine or agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide, the alpha-7 nicotinic acetylcholine receptor opens and allows the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways, which ultimately lead to the physiological and pharmacological effects of the receptor.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function, memory, and attention in various behavioral tasks. Furthermore, it has been suggested that 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to enhance synaptic plasticity and neurogenesis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its selectivity and potency for the alpha-7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor and reduces the potential for off-target effects. Furthermore, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has shown promising results in preclinical studies, and therefore, further research is needed to explore its potential therapeutic applications in various neurological and psychiatric disorders. Some of the future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide include:
1. Investigating the effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide on other neurotransmitter systems and their interactions with the alpha-7 nicotinic acetylcholine receptor.
2. Exploring the potential therapeutic applications of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide in other neurological and psychiatric disorders such as Parkinson's disease and autism.
3. Developing more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor based on the structure of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.
4. Investigating the potential synergistic effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide with other drugs or therapies for neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective and potent agonist activity for the alpha-7 nicotinic acetylcholine receptor makes it an attractive target for drug development. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor.
Métodos De Síntesis
The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide involves the reaction of 3-(2-methoxyphenyl)-2-propenal and piperidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. Furthermore, it has been suggested that the alpha-7 nicotinic acetylcholine receptor may play a role in the pathogenesis of these disorders, and therefore, targeting this receptor with selective agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may be a promising therapeutic approach.
Propiedades
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-3-2-6-13(15)7-4-10-18-11-5-8-14(12-18)16(17)19/h2-4,6-7,9,14H,5,8,10-12H2,1H3,(H2,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFDYSITWQQEJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)

![3-{2-[4-(4-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6035154.png)
![4-{2-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6035155.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)


![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)


![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)